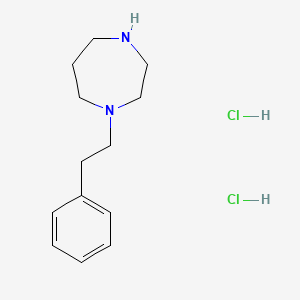![molecular formula C11H12FN3S B1322102 6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole CAS No. 401567-36-0](/img/structure/B1322102.png)
6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of FPBT consists of a benzo[d]thiazole core with a fluorine atom at position 6 and a piperazine group attached at position 2. The presence of these functional groups influences its biological activity and interactions with target proteins. Refer to Fig. (35) for a visual representation of the compound .
Scientific Research Applications
Anti-Tubercular Applications
6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole: has shown promise in the fight against tuberculosis (TB). Recent studies have highlighted the synthesis of new benzothiazole-based compounds with significant in vitro and in vivo anti-tubercular activity . These compounds have been compared with standard reference drugs, showing better inhibition potency against M. tuberculosis . The molecular docking studies of these compounds target the enzyme DprE1, aiming to find potent inhibitors with enhanced anti-tubercular effects .
Medicinal Chemistry
In medicinal chemistry, this compound is utilized for its heterocyclic structure, which is a key feature in drug design. It serves as a pharmacophore, contributing to the development of new drugs with potential therapeutic applications. Its role in synthesizing compounds with antimicrobial, antiretroviral, and anticancer properties is particularly noteworthy .
Chemistry
Chemically, 6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole is involved in various synthetic pathways, including diazo-coupling and Knoevenagel condensation. It’s a building block for creating complex molecules with specific functions and is used in the synthesis of other fluorinated building blocks .
Biology
In biology, the compound’s derivatives are explored for their ability to inhibit enzymes like urease, which is crucial for the survival of pathogenic bacteria. Inhibiting such enzymes can prevent infections caused by ureolytic bacteria, making it a valuable tool for biological research .
Pharmacology
Pharmacologically, 6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole is part of the exploration for new therapeutic agents. It’s involved in the synthesis of molecules that are tested for their cytotoxicity against various cancer cell lines, aiming to discover new anticancer drugs .
Materials Science
In materials science, this compound is used in the development of new materials with potential applications in various industries. Its role in the synthesis of compounds with unique properties like liquid crystals and sensors is of particular interest.
Environmental Science
While direct applications in environmental science are not explicitly documented, the compound’s role in synthesizing materials that could be used in environmental sensing and monitoring is implied. Its derivatives could be part of the development of new sensors or materials that respond to environmental changes .
Analytical Chemistry
Lastly, in analytical chemistry, 6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole is used in the development of analytical methods. It’s a subject of study for its physical and chemical properties using techniques like NMR, HPLC, and LC-MS, which are essential for understanding its behavior and potential as an analytical standard .
Mechanism of Action
Target of Action
6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole, also known as FPBT, is a heterocyclic compound that has been reported to exhibit a broad range of biological activitiestuberculosis , suggesting that FPBT may also target similar biochemical pathways.
Mode of Action
tuberculosis . This suggests that FPBT may interact with its targets to disrupt essential biochemical pathways in these organisms, leading to their inhibition.
Biochemical Pathways
tuberculosis . This suggests that FPBT may affect similar biochemical pathways, leading to the inhibition of these organisms.
Pharmacokinetics
, which is within the optimal range for oral bioavailability in drug design. This suggests that FPBT may have favorable ADME properties that contribute to its bioavailability.
Result of Action
tuberculosis , suggesting that FPBT may have similar inhibitory effects at the molecular and cellular level.
Action Environment
. This suggests that environmental factors may influence the action and efficacy of FPBT.
properties
IUPAC Name |
6-fluoro-2-piperazin-1-yl-1,3-benzothiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3S/c12-8-1-2-9-10(7-8)16-11(14-9)15-5-3-13-4-6-15/h1-2,7,13H,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAAAUUMNBLXAFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(S2)C=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-isoindole-1,3-dione](/img/structure/B1322020.png)

![2-Azabicyclo[2.2.1]heptan-6-ol](/img/structure/B1322022.png)

![1-[3-(Cyclopropylmethoxy)phenyl]ethanone](/img/structure/B1322024.png)


![4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1322032.png)

![8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1322036.png)

![5-tert-butylbenzo[d]oxazol-2(3H)-one](/img/structure/B1322045.png)

![5-Chloroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1322050.png)